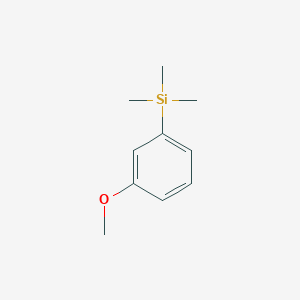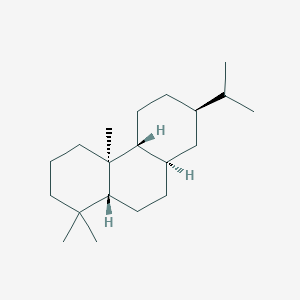
(+)-Abietane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Abietane is a type of diterpene, which is a class of organic compounds that are found in many plants and fungi. It has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry.
作用机制
The mechanism of action of (+)-Abietane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and immune response.
生化和生理效应
(+)-Abietane has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells.
实验室实验的优点和局限性
One of the major advantages of using (+)-Abietane in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various signaling pathways and disease processes. However, one of the limitations of using (+)-Abietane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for further research on (+)-Abietane. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential use as a tool for studying various signaling pathways and disease processes. Additionally, further research is needed to fully understand the mechanism of action of (+)-Abietane and to identify any potential side effects or safety concerns associated with its use.
合成方法
(+)-Abietane can be synthesized from many different sources, including pine resin, fir needles, and other plant materials. One of the most common methods for synthesizing (+)-Abietane is through the use of acid-catalyzed rearrangement of the corresponding hydrocarbon. This reaction involves the use of a strong acid, such as sulfuric or hydrochloric acid, to catalyze the rearrangement of the hydrocarbon into the desired diterpene.
科学研究应用
(+)-Abietane has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
属性
CAS 编号 |
18375-16-1 |
|---|---|
产品名称 |
(+)-Abietane |
分子式 |
C20H36 |
分子量 |
276.5 g/mol |
IUPAC 名称 |
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |
InChI 键 |
STIVVCHBLMGYSL-VBEQINLCSA-N |
手性 SMILES |
CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
规范 SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



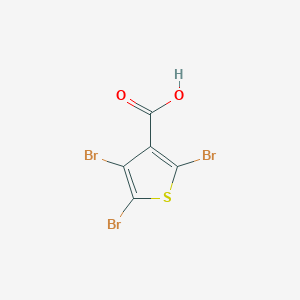
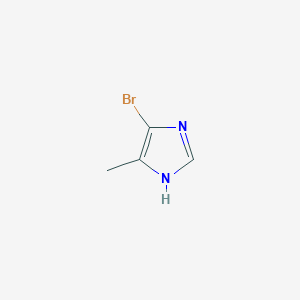
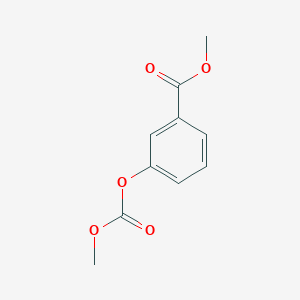
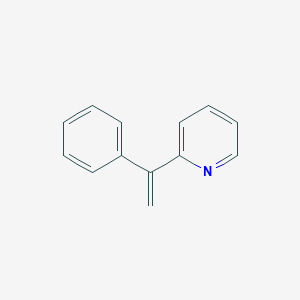
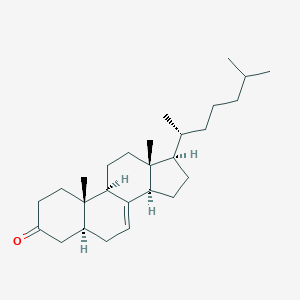
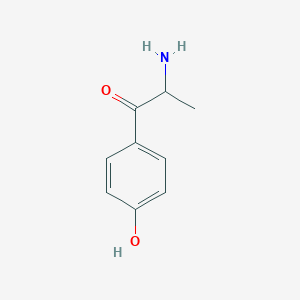
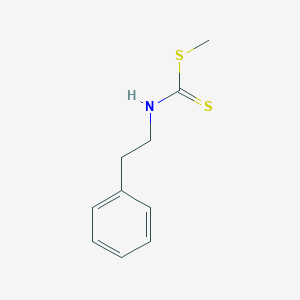
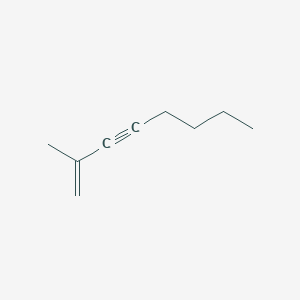
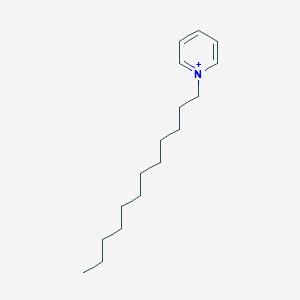
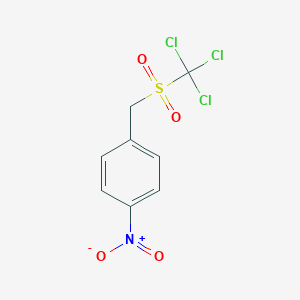
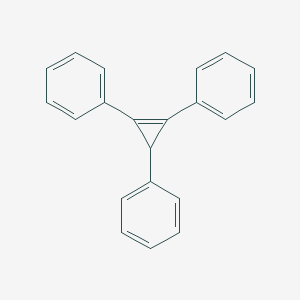
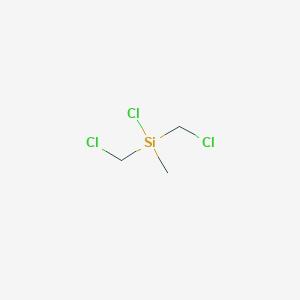
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
